Indigotindisulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

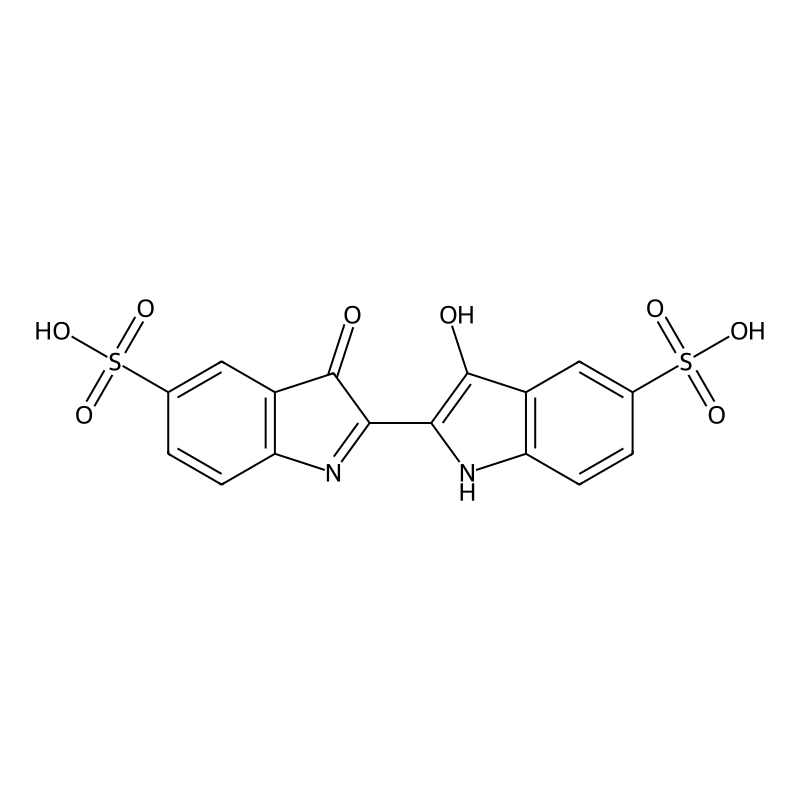

Indigotindisulfonic acid, also known as 5,5'-indigodisulfonic acid, is a synthetic organic compound derived from indigo through aromatic sulfonation. It is characterized by its deep blue color and is soluble in water due to the presence of sulfonate groups. The compound has the chemical formula and is commonly referred to as Indigo Carmine or FD&C Blue No. 2 in various applications, including food and pharmaceuticals .

- Sulfonation: The introduction of sulfonate groups enhances solubility and reactivity.

- Reduction: It can act as a redox indicator, changing color from blue to yellow upon reduction, which is useful in various analytical applications .

- Complexation: Indigotindisulfonic acid can form complexes with metal ions, which may alter its color and properties.

Indigotindisulfonic acid exhibits several biological activities:

- Medical Imaging: Used as a contrast agent in urological procedures, it enhances visualization due to its intense blue color .

- Cardiovascular Effects: While initially considered inert, it has been associated with cardiovascular reactions such as hypertension and arrhythmias when administered intravenously .

- Antioxidant Properties: The compound has shown potential antioxidant activity, which may be beneficial in mitigating oxidative stress in biological systems .

The synthesis of indigotindisulfonic acid typically involves the following steps:

- Starting Material: Indigo or its derivatives are used as the starting material.

- Sulfonation Reaction: Aromatic sulfonation is performed using sulfuric acid or other sulfonating agents to introduce sulfonate groups into the indigo structure .

- Purification: The resulting product is purified through crystallization or chromatography to obtain high-purity indigotindisulfonic acid .

Indigotindisulfonic acid finds applications across various fields:

- Medical: Used as a contrast agent in diagnostic imaging, particularly in urology for visualizing ureteral patency .

- Food Industry: Approved for use as a food coloring agent (E132), it imparts a blue color to various food products .

- Cosmetics: Employed in cosmetic formulations for its coloring properties.

- Analytical Chemistry: Utilized as a pH indicator and redox indicator in laboratory settings .

Studies have indicated that indigotindisulfonic acid may interact with various biological systems:

- Cardiovascular System: Its administration can lead to significant cardiovascular effects, including increased blood pressure and potential arrhythmias .

- Metabolic Pathways: It is primarily excreted by the kidneys, with metabolic studies indicating it may be broken down into other compounds such as isatin-5-sulphonic acid during metabolism .

Indigotindisulfonic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Indigo | Natural dye | Parent compound; less soluble than indigotindisulfonic acid |

| Indigotine | Natural dye | Less sulfonated; used primarily in textiles |

| Indigo Carmine | Salt form of indigotindisulfonic acid | Commonly used as a dye; similar applications but different solubility |

| 5,5'-Disulfoindigo | Sulfated derivative | Enhanced solubility; used similarly in food coloring |

| Acid Blue 74 | Synthetic dye | Similar use in food and cosmetics but different structure |

Indigotindisulfonic acid is unique due to its specific sulfonation pattern that enhances solubility and biological activity compared to its analogs. Its dual role as both a dye and a medical imaging agent further distinguishes it from other similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Biological Half Life

Use Classification

Dates

Chang KS, Zhong MZ, Davis RF: Indigo carmine inhibits endothelium-dependent and -independent vasodilation. Hypertension. 1996 Feb;27(2):228-34. [PMID:8567045]

Grimes CL, Patankar S, Ryntz T, Philip N, Simpson K, Truong M, Young C, Advincula A, Madueke-Laveaux OS, Walters R, Ananth CV, Kim JH: Evaluating ureteral patency in the post-indigo carmine era: a randomized controlled trial. Am J Obstet Gynecol. 2017 Nov;217(5):601.e1-601.e10. doi: 10.1016/j.ajog.2017.07.012. Epub 2017 Jul 18. [PMID:28729014]

Monson FC, Wein AJ, McKenna BA, Whitmore K, Levin RM: Indigocarmine as a quantitative indicator of urothelial integrity. J Urol. 1991 Apr;145(4):842-5. [PMID:2005716]

Indigo Carmine® (indigotindisulfonate sodium injection, USP)

Pub Chef, Indigo Carmine

Toward an easier indigocarmine chromoendoscopy

Indigo Carmine Drugs.com

MIMS Indigo Carmine

Indigo Carmine Daily Med

Scientific Opinion on the re-evaluation of Indigo Carmine (E 132) as a food additive1

Hypotension in patients administered indigo carmine containing impurities -A case report-

Indigo carmine

Garner et al. Specific fluorogenic probes for ozone in biological and atmospheric samples. Nature Chemistry, doi: 10.1038/nchem.240, published online 31 May 2009. http://www.nature.com/naturechemistry